
5-(2,3-Difluorophenyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2,3-Difluorophenyl)-1,3-oxazole” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), oxygen (O), and fluorine (F) in its name. The “oxazole” part of the name suggests it contains an oxazole ring, a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing oxazole derivatives. For instance, one method involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
One of the significant applications of 5-(2,3-Difluorophenyl)-1,3-oxazole and its derivatives lies in synthetic chemistry, where these compounds serve as precursors or intermediates in the synthesis of complex molecules. For instance, the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain has been achieved using derivatives of 1,3-oxazole. These amino acids demonstrate the versatility of partially fluorinated oxazoles as synthetic equivalents in creating biologically relevant compounds (Burger et al., 2006).
Pharmacological Research
In pharmacological research, this compound derivatives have shown potential in various therapeutic areas. For example, compounds isolated from natural sources, such as the roots of Oxytropis lanata, including oxazole derivatives, have demonstrated trypanocidal activity, indicating their potential in treating diseases caused by Trypanosoma species (Banzragchgarav et al., 2016).
Material Science
In material science, oxazole derivatives, including those related to this compound, have been explored for their electro-optical properties, showcasing applications in organic light-emitting diodes (OLEDs), organic thin film transistors, and photovoltaic materials. Studies on these compounds reveal insights into their structure-property relationships, charge transport mechanisms, and nonlinear optical properties, highlighting their potential as materials for electronic and optoelectronic devices (Irfan et al., 2018).
Bioactive Compound Synthesis
Additionally, this compound derivatives have been synthesized and evaluated for their bioactivity, including antimicrobial and anticancer properties. Such studies provide a foundation for developing new therapeutic agents based on the oxazole scaffold, contributing to the ongoing search for novel drugs with improved efficacy and safety profiles (Kachaeva et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,3-difluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8-4-12-5-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEQPNNRDHFCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

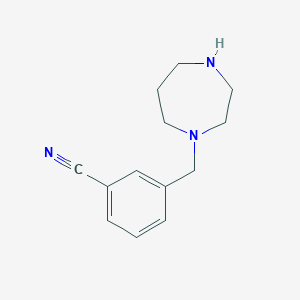
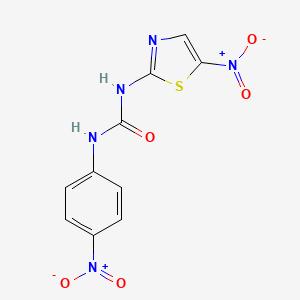
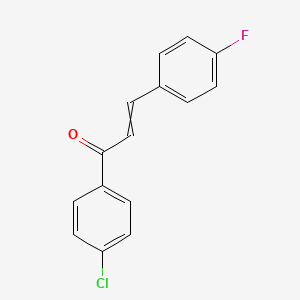
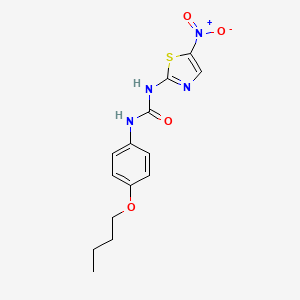

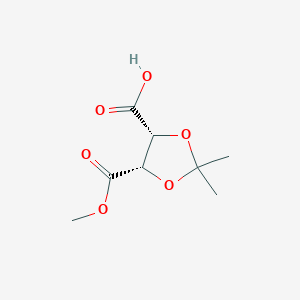

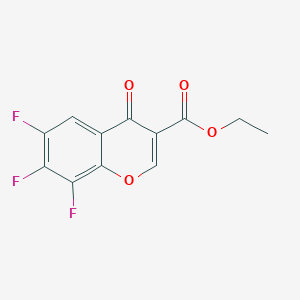
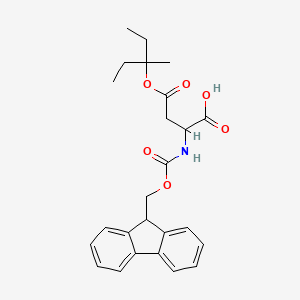
![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)
![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)